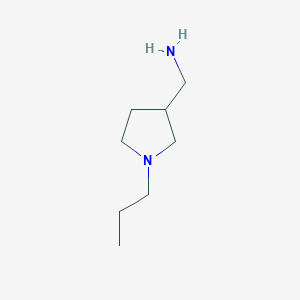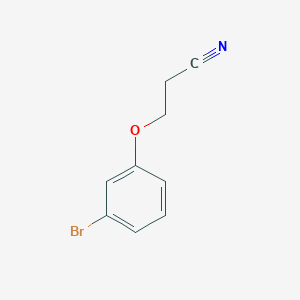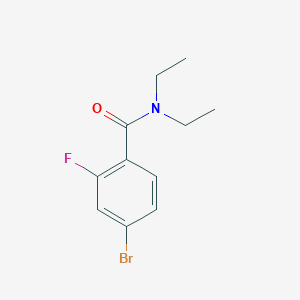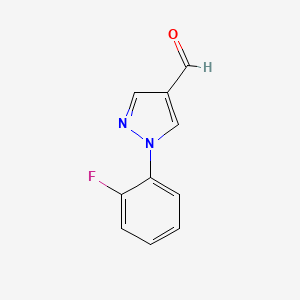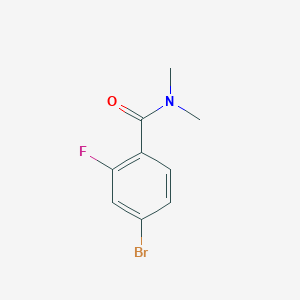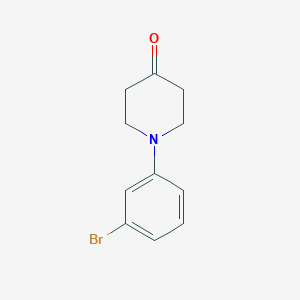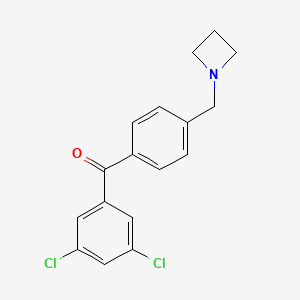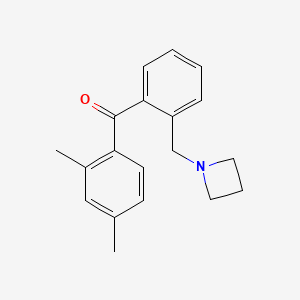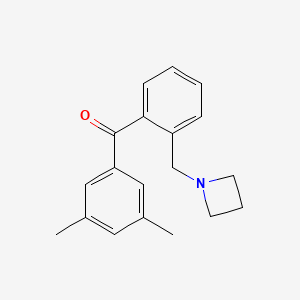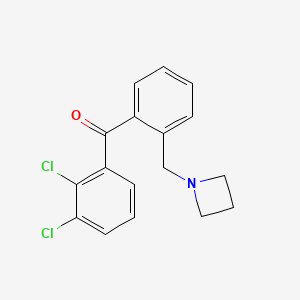![molecular formula C14H12ClN3O2 B1292986 2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide CAS No. 1071296-09-7](/img/structure/B1292986.png)
2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide is an organic compound with the molecular formula C14H12ClN3O2. It is a synthetic chemical compound that has gained attention in various scientific fields, including pharmacology, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide typically involves the reaction of 2-chlorobenzoyl chloride with 3-aminobenzoic acid hydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide has a wide range of scientific research applications, including:
Pharmacology: The compound is studied for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Medicinal Chemistry: It is used in the design and development of new drugs with improved efficacy and safety profiles.
Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.
Biology: It is used in biochemical assays and studies to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-(hydrazinocarbonyl)phenyl]acetamide
- 2-chloro-N-[3-(hydrazinocarbonyl)phenyl]propionamide
- 2-chloro-N-[3-(hydrazinocarbonyl)phenyl]butyramide
Uniqueness
2-chloro-N-[3-(hydrazinocarbonyl)phenyl]benzamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its chloro and hydrazinocarbonyl groups contribute to its reactivity and potential applications in various scientific fields. The compound’s ability to undergo diverse chemical reactions and its potential therapeutic effects make it a valuable compound for research and development.
Properties
IUPAC Name |
2-chloro-N-[3-(hydrazinecarbonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-12-7-2-1-6-11(12)14(20)17-10-5-3-4-9(8-10)13(19)18-16/h1-8H,16H2,(H,17,20)(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZUEZIWOGKFLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
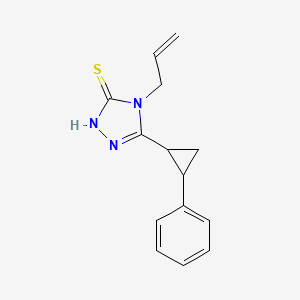
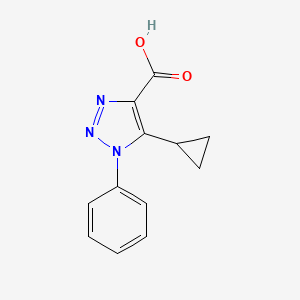
![1-[1-(3-Phenylpropyl)piperidin-4-yl]methanamine](/img/structure/B1292908.png)
